4-aminotetrahydro-2H-pyran-3-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-aminooxan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-4-1-2-8-3-5(4)7/h4-5,7H,1-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQHDTRHGNGTLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Systematic Nomenclature and Structural Features of 4 Aminotetrahydro 2h Pyran 3 Ol
Definitive IUPAC Nomenclature and Positional Isomerism
According to the International Union of Pure and Applied Chemistry (IUPAC), the preferred name for the saturated six-membered oxygen-containing heterocycle is "oxane". Therefore, a more formal IUPAC name for this compound is 4-aminooxan-3-ol . The designation "tetrahydro-2H-pyran" is also a valid and commonly used name for the ring system.
Positional isomerism in this compound is determined by the location of the amino and hydroxyl groups on the carbon atoms of the oxane ring. The numbering of the ring starts from the oxygen atom as position 1 and proceeds around the ring. In 4-aminotetrahydro-2H-pyran-3-ol, the hydroxyl group is located at position 3, and the amino group is at position 4. Other positional isomers would involve these functional groups being attached to different carbon atoms of the ring, such as 3-aminotetrahydro-2H-pyran-4-ol.
Intrinsic Chirality and Stereochemical Descriptors of the Tetrahydropyran (B127337) System
The molecule this compound possesses intrinsic chirality due to the presence of two chiral centers. A chiral center is a carbon atom that is attached to four different groups. In this molecule, the carbon atoms at positions 3 and 4 (C3 and C4) are chiral:
C3 is bonded to a hydrogen atom, a hydroxyl group, the C4 atom, and the C2 atom of the ring.
C4 is bonded to a hydrogen atom, an amino group, the C3 atom, and the C5 atom of the ring.
The presence of these sp3-hybridized chiral centers means the molecule is not superimposable on its mirror image, a property known as 'handedness'. leah4sci.comyoutube.com The absolute configuration of each chiral center is described using stereochemical descriptors, specifically the Cahn-Ingold-Prelog (R/S) system. This system assigns priorities to the four groups attached to the chiral center, and the configuration is designated as either 'R' (rectus, right) or 'S' (sinister, left) based on the spatial arrangement of these groups.
Diastereomeric and Enantiomeric Forms of this compound
With two chiral centers, the maximum number of possible stereoisomers for this compound is given by the formula 2ⁿ, where n is the number of chiral centers. youtube.comyoutube.com In this case, with n=2, there are up to four possible stereoisomers. These stereoisomers exist as pairs of enantiomers and sets of diastereomers.
Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. youtube.comyoutube.com For this compound, one enantiomeric pair will have opposite configurations at both chiral centers.
Diastereomers are stereoisomers that are not mirror images of each other. youtube.comyoutube.com This relationship occurs between stereoisomers that have different configurations at some, but not all, of the chiral centers.
Stereochemical Assignments and Designations (e.g., (3R,4S), (3S,4R), (3R,4R), (3S,4S) configurations)
The four possible stereoisomers of this compound are defined by the specific R/S configuration at both the C3 and C4 positions. These configurations are (3R,4R), (3S,4S), (3R,4S), and (3S,4R).
The relationship between these stereoisomers can be summarized as follows:
The (3R,4R) and (3S,4S) isomers are enantiomers of each other.
The (3R,4S) and (3S,4R) isomers are also enantiomers of each other. nih.gov
Any other pairing of these isomers results in a diastereomeric relationship. For instance, (3R,4R) is a diastereomer of (3R,4S) and (3S,4R). The prefixes cis and trans are often used to describe the relative orientation of the substituents on the ring. In this context, trans refers to the hydroxyl and amino groups being on opposite sides of the ring's plane, which corresponds to the (3S,4R) and (3R,4S) configurations. nih.gov Conversely, cis would describe the (3R,4R) and (3S,4S) configurations where the groups are on the same side.
The table below details the relationships between the different stereoisomers of this compound.
| Stereoisomer | Relationship to (3R,4R) | Relationship to (3S,4S) | Relationship to (3R,4S) | Relationship to (3S,4R) |
| (3R,4R) | Identical | Enantiomer | Diastereomer | Diastereomer |
| (3S,4S) | Enantiomer | Identical | Diastereomer | Diastereomer |
| (3R,4S) | Diastereomer | Diastereomer | Identical | Enantiomer |
| (3S,4R) | Diastereomer | Diastereomer | Enantiomer | Identical |
Synthetic Methodologies for 4 Aminotetrahydro 2h Pyran 3 Ol and Its Structural Analogues
Retrosynthetic Analysis Pathways for the Aminohydroxytetrahydropyran Core
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgyoutube.comyoutube.com For the 4-aminotetrahydro-2H-pyran-3-ol core, the primary disconnections involve the carbon-nitrogen and carbon-oxygen bonds of the amino and hydroxyl groups, respectively, as well as the ether linkage within the tetrahydropyran (B127337) ring.
A logical retrosynthetic approach would first disconnect the C-N bond of the amino group, leading back to a ketone precursor, tetrahydropyran-4-one, and an amine source. This disconnection is based on the well-established reductive amination reaction. youtube.com Further disconnection of the C-O bond of the hydroxyl group could lead to a precursor amenable to a reduction reaction.
Alternatively, a more convergent strategy might involve disconnecting the tetrahydropyran ring itself. This could lead to an acyclic hydroxy-alkene precursor that can be cyclized through an intramolecular hydroalkoxylation or other ring-closing strategies. organic-chemistry.org The strategic placement of functional groups on this acyclic precursor is crucial for the stereoselective formation of the desired 3,4-substituted pattern.
Classical Synthetic Routes to Tetrahydropyran Derivatives
The construction of the tetrahydropyran ring is a cornerstone of many synthetic endeavors. rsc.org Classical methods can be broadly categorized into the functionalization of an existing pyran skeleton and the de novo construction of the ring.
Functionalization of Pre-formed Tetrahydropyran Skeletons
One of the most direct methods to synthesize derivatives of tetrahydropyran is to start with a pre-formed tetrahydropyran ring and introduce the desired functional groups. nih.govresearchgate.net Tetrahydro-4H-pyran-4-one is a versatile and commercially available starting material that serves as a common precursor. chemicalbook.com The ketone functionality allows for a wide range of transformations.
For instance, the carbonyl group can be reduced to a hydroxyl group, which can then be further manipulated. Nucleophilic addition to the ketone can introduce various substituents at the 4-position. The reactivity of the pyran ring itself, particularly at positions adjacent to the oxygen atom, can also be exploited for functionalization. chemicalbook.com
Ring-Closing Strategies for Pyran Ring Formation
A powerful and widely employed approach to tetrahydropyran synthesis involves the cyclization of an acyclic precursor. nih.gov These ring-closing reactions offer a high degree of control over the stereochemistry of the final product. Some of the key strategies include:
Intramolecular Hydroalkoxylation: This method involves the addition of a hydroxyl group across a double bond within the same molecule to form the cyclic ether. organic-chemistry.org This reaction can be catalyzed by various transition metals, such as platinum, gold, and palladium, and often proceeds with high regio- and stereoselectivity. organic-chemistry.orgorganic-chemistry.org
Prins Cyclization: The Prins reaction involves the acid-catalyzed condensation of an alkene or alkyne with a carbonyl compound. organic-chemistry.org Intramolecular versions of this reaction are particularly useful for constructing tetrahydropyran-4-ol derivatives. researchgate.net
Ring-Closing Metathesis (RCM): RCM has emerged as a robust method for the formation of various ring sizes, including tetrahydropyrans. organic-chemistry.orgwikipedia.org This reaction utilizes ruthenium-based catalysts to form a double bond within a diene precursor, leading to the cyclic product. orgsyn.org
Hetero-Diels-Alder Reaction: This cycloaddition reaction between a diene and a dienophile containing a heteroatom, such as an aldehyde, can be a highly efficient method for constructing dihydropyran rings, which can then be reduced to the corresponding tetrahydropyrans. nih.gov
Oxa-Michael Addition: The intramolecular conjugate addition of an alcohol to an α,β-unsaturated carbonyl system is another effective strategy for forming the tetrahydropyran ring. nih.gov
Introduction of the Amino and Hydroxyl Functionalities
With the tetrahydropyran core established, the next critical step is the introduction of the amino and hydroxyl groups at the desired positions.
Amination Reactions (e.g., Reductive Amination of Tetrahydropyran-4-one)
Reductive amination is a highly effective and widely used method for the synthesis of amines from carbonyl compounds. youtube.com In the context of this compound synthesis, tetrahydropyran-4-one can be reacted with an amine source, such as ammonia (B1221849) or a primary amine, in the presence of a reducing agent to form the corresponding 4-amino-tetrahydropyran derivative. nih.govresearchgate.net The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ.
A tandem reduction-reductive amination sequence has also been developed for the diastereoselective synthesis of substituted tetrahydroquinolines, a strategy that could be adapted for tetrahydropyran systems. nih.gov
Reduction of Cyano-Substituted Tetrahydropyrans
An alternative approach to introducing the amino group is through the reduction of a nitrile (cyano) group. nih.gov A cyano-substituted tetrahydropyran can be prepared through various synthetic routes, and its subsequent reduction provides a direct pathway to the primary amine.
Common reducing agents for converting nitriles to amines include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation using reagents like Raney nickel or palladium on carbon (Pd/C). commonorganicchemistry.comlibretexts.org Borane complexes, such as borane-tetrahydrofuran (B86392) (BH3-THF) or borane-dimethylsulfide (BMS), are also effective for this transformation. commonorganicchemistry.comgoogle.comorganic-chemistry.org The choice of reducing agent can be critical to ensure compatibility with other functional groups present in the molecule.
For example, a study on the synthesis of β-amino-δ-lactones utilized amalgamated aluminum for the reduction of a nitro group, showcasing a method that could potentially be applied to the reduction of a cyano group in a similar scaffold. rsc.org
Interactive Data Table: Synthetic Methods for Tetrahydropyran Derivatives
| Method | Description | Key Reagents/Catalysts | Advantages | Reference(s) |
| Intramolecular Hydroalkoxylation | Cyclization of a hydroxy-alkene. | Platinum, Gold, Palladium catalysts | High regio- and stereoselectivity. | organic-chemistry.orgorganic-chemistry.org |
| Prins Cyclization | Acid-catalyzed condensation of an alkene/alkyne with a carbonyl. | Acid catalysts (e.g., p-toluenesulfonic acid) | Forms tetrahydropyran-4-ol derivatives directly. | organic-chemistry.orgresearchgate.net |
| Ring-Closing Metathesis | Intramolecular cyclization of a diene. | Ruthenium catalysts (e.g., Grubbs' catalyst) | Tolerant of many functional groups, versatile for various ring sizes. | organic-chemistry.orgwikipedia.org |
| Hetero-Diels-Alder | [4+2] cycloaddition of a diene and a hetero-dienophile. | Lewis acids | Efficient for constructing dihydropyran precursors. | nih.gov |
| Oxa-Michael Addition | Intramolecular addition of an alcohol to an α,β-unsaturated carbonyl. | Base or acid catalysts | Good for forming the tetrahydropyran ring. | nih.gov |
| Reductive Amination | Reaction of a ketone with an amine and a reducing agent. | NaBH3CN, H2/Pd-C | Direct and efficient method for amine synthesis. | youtube.comnih.gov |
| Nitrile Reduction | Conversion of a cyano group to a primary amine. | LiAlH4, Raney Ni, BH3 complexes | Provides a direct route to primary amines. | nih.govcommonorganicchemistry.comlibretexts.orggoogle.comorganic-chemistry.org |
Hydroxylation and Epoxidation Pathways
The construction of the tetrahydropyran (THP) scaffold, the core of this compound, often relies on pathways involving hydroxylation and epoxidation. A key strategy involves the intramolecular epoxide ring opening (IERO) of 4,5-epoxy alcohols. nih.gov While Baldwin's rules for ring closure tend to favor the 5-exo-tet cyclization to form a tetrahydrofuran (B95107) (THF) ring, specific synthetic methods have been developed to promote the alternative 6-endo-tet cyclization required for the THP ring. core.ac.uk This endo-selective cyclization can be encouraged through the use of directing groups or specific catalysts that stabilize the transition state leading to the six-membered ring. core.ac.uk For instance, Brønsted acid-catalyzed cyclization of epoxy alcohols bearing an alkenyl directing group has proven effective in forming tetrahydropyran systems with high endo selectivity. core.ac.uk
Another general pathway to introduce the required 3-ol functionality is through the dihydroxylation of a dihydropyran precursor. This can be achieved via two main stereochemical routes:
Syn-dihydroxylation : This process adds two hydroxyl groups to the same face of the double bond. Reagents like osmium tetroxide (OsO₄) followed by a reductive workup, or cold, dilute potassium permanganate (B83412) (KMnO₄) under basic conditions, are commonly used for this transformation. libretexts.org The reaction proceeds through a concerted mechanism involving a cyclic metallocyclic intermediate. libretexts.orgyoutube.com
Anti-dihydroxylation : This adds two hydroxyl groups to opposite faces of the double bond. This is typically a two-step process involving initial epoxidation of the alkene using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to form an epoxide ring. youtube.com Subsequent acid-catalyzed ring-opening of the epoxide with water as a nucleophile leads to the formation of the anti-diol. libretexts.orgyoutube.com
These fundamental epoxidation and hydroxylation reactions provide reliable methods for installing the vicinal amino alcohol functionality onto a pre-formed pyran or pyran precursor ring.
Stereoselective and Asymmetric Synthesis of this compound
Achieving stereochemical control is paramount in the synthesis of this compound, which contains at least two contiguous stereocenters at the C3 and C4 positions.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of subsequent reactions. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed.
A common strategy involves the use of Evans oxazolidinone auxiliaries. These are attached to a carboxylic acid derivative, and the resulting chiral imide can then be used to direct diastereoselective alkylation or aldol (B89426) reactions to build up a precursor chain with the correct stereochemistry before cyclization into the pyran ring. wikipedia.org
Another widely used class of auxiliaries is based on amino alcohols like pseudoephedrine and pseudoephenamine. wikipedia.orgnih.gov Pseudoephedrine can be reacted with a carboxylic acid to form a chiral amide. Deprotonation of the α-proton forms a chiral enolate, which then reacts with electrophiles from a sterically hindered face, leading to high diastereoselectivity. wikipedia.org Pseudoephenamine has been shown to be a particularly effective auxiliary, often providing superior stereocontrol in alkylation reactions, especially in the formation of challenging quaternary stereocenters. nih.gov After the stereoselective step, the auxiliary can be cleaved to reveal the desired functional group, which can then be carried forward to synthesize the target aminopyranol.
A more advanced concept involves the use of a transient chiral auxiliary that is formed in situ from an achiral precursor through an asymmetric catalytic process, which then directs a subsequent diastereoselective transformation. nih.gov
Asymmetric Catalysis in Pyran Ring Construction and Functionalization
Asymmetric catalysis offers a more atom-economical approach to stereocontrol, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product.
Organocatalysis: An efficient method for constructing functionalized dihydropyrans and tetrahydropyrans involves an organocatalytic domino Michael-hemiacetalization reaction. nih.gov For example, the reaction between 1,3-dicarbonyl compounds and (E)-3-aryl-2-nitroprop-2-en-1-ols can be catalyzed by chiral thiourea (B124793) or squaramide-based catalysts to yield highly functionalized tetrahydropyranols with excellent diastereo- and enantioselectivity. nih.gov
| Catalyst Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|
| Thiourea-based | Moderate to Good | Moderate to Good | nih.gov |
| Squaramide-based | Good | Good | nih.gov |
Transition Metal Catalysis: Ruthenium-based catalysts have been employed in the asymmetric synthesis of highly functionalized tetrahydropyran scaffolds. nih.gov Key steps can include a Ru-catalyzed dynamic kinetic resolution (DKR) to establish two adjacent stereocenters in a single step, followed by a Ru-catalyzed cycloisomerization to construct the dihydropyran ring. nih.gov Subsequent functionalization, such as hydroboration and oxidation, can then install the required hydroxyl group. nih.gov
Diastereoselective Control in the Formation of Vicinal Stereocenters
The relative stereochemistry between the C3-hydroxyl and C4-amino groups is critical. Diastereoselective control is often achieved by taking advantage of the inherent steric and electronic properties of a cyclic or acyclic precursor.
Methods to control this relationship include:
Substrate-Controlled Reductions: The reduction of a ketone at C3 on a pyran ring bearing a substituent at C4 can be highly diastereoselective. The incoming hydride will preferentially attack from the less sterically hindered face, determined by the conformation of the ring and the nature of the existing C4 substituent.
Epoxide Opening: The ring-opening of a chiral epoxide located on the pyran ring precursor is another classic strategy. A nucleophile (such as an azide (B81097) as a precursor to the amine) will attack one of the epoxide carbons (C3 or C4) via an Sₙ2 mechanism, leading to a defined trans relationship between the incoming nucleophile and the resulting hydroxyl group.
Domino Reactions: As mentioned previously, organocatalytic domino reactions can generate multiple contiguous stereocenters with high diastereoselectivity in a single pot, directly forming the desired relative stereochemistry. nih.gov
Enantioselective Preparation of Specific this compound Stereoisomers
The absolute stereochemistry of the final product is determined by the chirality of the starting materials, auxiliaries, or catalysts used in the synthesis. Biocatalysis has emerged as a powerful tool for the preparation of specific enantiomers.
The asymmetric enzymatic reduction of a precursor ketone, 4,4-dimethoxytetrahydro-2H-pyran-3-one, provides a direct route to the chiral alcohol. researchgate.net Using a ketone reductase enzyme, the (R)-α-hydroxyketal was synthesized with excellent enantioselectivity. This enzymatic approach is highly specific, often yielding a single enantiomer.
| Substrate | Product | Biocatalyst | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|---|---|
| 4,4-dimethoxytetrahydro-2H-pyran-3-one | (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol | Ketone Reductase | >99% | 96-98% | researchgate.net |
Furthermore, a stereodivergent synthesis allows access to all four possible stereoisomers of a related amino alcohol by carefully selecting the substrates and chiral ligands in a sequence of reactions involving cross-coupling and enantioselective carboetherification. nih.gov This highlights the high level of control that modern asymmetric synthesis can achieve.
Advanced Synthetic Strategies and Process Optimization
For the practical synthesis of this compound, especially on a larger scale, efficiency and process optimization are key.
Biocatalysis and Cofactor Regeneration: The enzymatic reduction mentioned above was made economically viable through an in situ NADPH-cofactor regeneration system using glucose dehydrogenase. researchgate.net This dual-enzyme process avoids the need for stoichiometric amounts of the expensive NADPH cofactor, a critical factor for large-scale production. The process was successfully scaled to a pilot plant, producing 80 kg of the desired chiral alcohol, demonstrating its industrial applicability. researchgate.net
Cascade Reactions: Strategies that combine multiple bond-forming events into a single synthetic operation, known as cascade or domino reactions, are highly efficient. nih.govresearchgate.net These reactions reduce the number of synthetic steps, purifications, and waste generated, aligning with the principles of green chemistry. The organocatalytic domino Michael-hemiacetalization is a prime example of such an advanced strategy. nih.gov
Multi-Component Reactions and Tandem Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. nih.gov Tandem or cascade reactions, involving two or more sequential intramolecular transformations, also provide elegant and efficient pathways to intricate molecular architectures.
While specific MCRs leading directly to this compound are not extensively documented, the principles of MCRs have been widely applied to the synthesis of various pyran derivatives. nih.govmdpi.com These reactions often proceed through a sequence of well-established transformations such as Knoevenagel condensation, Michael addition, and subsequent cyclization. nih.govmdpi.com For instance, the one-pot synthesis of functionalized 4H-pyran derivatives is often achieved through the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound. nih.govmdpi.comresearchgate.net
A plausible tandem approach to the this compound core could involve an initial intermolecular reaction to assemble a key intermediate, followed by an intramolecular cyclization. For example, a tandem sequence could be initiated by the Michael addition of an amine to an α,β-unsaturated aldehyde or ketone derived from a pyran precursor, followed by an intramolecular cyclization and reduction. A short and flexible [3+2+1] synthetic strategy has been developed for substituted tetrahydropyran-4-ones, featuring a [3+2]-cycloaddition of α,β-unsaturated nitrile oxides and alkenes, followed by an oxa-Michael cyclization. nih.gov
One-pot procedures have been successfully employed for the synthesis of related heterocyclic systems. For example, a four-component one-pot synthesis of novel amino-tetrahydro-chromene derivatives has been reported, showcasing the power of combining multiple reaction steps in a single vessel. rsc.org Similarly, l-proline (B1679175) has been used to catalyze a three-component reaction for the one-pot synthesis of 3,3′-disubstituted oxindoles and spiro[2H-pyran-3,4′-indoline]. nih.gov These examples highlight the potential for developing a one-pot or tandem strategy for the target molecule.
| Reaction Type | Starting Materials | Key Intermediates/Steps | Product Type | Reference |
| Multi-component | Aldehyde, Active Methylene Compound, 1,3-Dicarbonyl | Knoevenagel Condensation, Michael Addition, Cyclization | 4H-Pyran Derivatives | nih.govmdpi.com |
| Tandem Cycloaddition/Cyclization | α,β-Unsaturated Nitrile Oxide, Alkene | [3+2] Cycloaddition, Oxa-Michael Cyclization | Tetrahydropyran-4-ones | nih.gov |
| One-Pot Four-Component | Malononitrile, Aryl Aldehydes, Carbon Tetrachloride, Acetophenones | Knoeveangel Condensation, Cyclization | Bicyclic Pyran Systems | rsc.org |
| One-Pot Three-Component | Isatin Derivatives, Malononitrile, Ketones | Knoevenagel Condensation, Michael Addition, Reduction, Cyclization | Spiro[2H-pyran-3,4′-indoline] | nih.gov |
Protecting Group Chemistry in Aminotetrahydropyran Synthesis
The synthesis of complex molecules with multiple functional groups, such as this compound, necessitates the use of protecting groups to ensure chemoselectivity during synthetic transformations. wikipedia.orgjocpr.com Protecting groups temporarily mask a reactive functional group, preventing it from undergoing undesired reactions while modifications are made elsewhere in the molecule. wikipedia.orgjocpr.com
In the context of aminotetrahydropyran synthesis, both the amino and hydroxyl groups often require protection. The choice of protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its selective removal. utsouthwestern.edu
Hydroxyl Protecting Groups: A variety of protecting groups are available for alcohols. Common choices include:
Silyl ethers (e.g., tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS)): These are widely used due to their ease of introduction, stability to a range of conditions, and selective removal using fluoride (B91410) reagents (e.g., TBAF). utsouthwestern.edu
Ethers (e.g., benzyl (B1604629) (Bn), p-methoxybenzyl (PMB)): Benzyl ethers are stable to many reagents but can be removed by hydrogenolysis. utsouthwestern.edu
Acetals (e.g., methoxymethyl (MOM), tetrahydropyranyl (THP)): These are stable to basic and nucleophilic reagents and are typically removed under acidic conditions. wikipedia.org
Amino Protecting Groups: The protection of amines is crucial in many synthetic sequences. Commonly used amino protecting groups include:
Carbamates (e.g., tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc)): These are among the most common protecting groups for amines and are removed under acidic (Boc), hydrogenolytic (Cbz), or basic (Fmoc) conditions, respectively. jocpr.com
Pyrrole (B145914) derivatives: The pyrrole ring has been used as a protecting group for primary amines, allowing for subsequent reactions on other parts of the molecule. nih.gov
An orthogonal protecting group strategy is often employed in the synthesis of complex molecules. This involves using protecting groups that can be removed under different, non-interfering conditions, allowing for the selective deprotection of one functional group while others remain protected. jocpr.com For the synthesis of this compound, one could envision protecting the amino group as a Boc carbamate (B1207046) and the hydroxyl group as a TBS ether. The TBS group could be selectively removed with a fluoride source, and the Boc group could be subsequently cleaved with acid.
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Reference |
| Hydroxyl | tert-Butyldimethylsilyl | TBS | Fluoride (e.g., TBAF) | utsouthwestern.edu |
| Hydroxyl | Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) | utsouthwestern.edu |
| Hydroxyl | Tetrahydropyranyl | THP | Acidic conditions | wikipedia.org |
| Amino | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) | jocpr.com |
| Amino | Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) | jocpr.com |
| Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) | jocpr.com |
| Amino | Pyrrole | - | Ozonolysis | nih.gov |
Sustainable and Atom-Economical Synthetic Protocols
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize waste, reduce energy consumption, and utilize renewable resources. nih.govmdpi.com Key metrics for evaluating the "greenness" of a reaction include atom economy, E-factor (environmental factor), and reaction mass efficiency. nih.govmdpi.comchemrxiv.org
Atom Economy: Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acsgcipr.org Multi-component reactions inherently have high atom economy as most or all of the atoms of the starting materials are incorporated into the final product. nih.gov
Sustainable Synthetic Approaches: Several strategies are being explored to develop more sustainable syntheses of pyran derivatives:
Catalysis: The use of reusable heterogeneous catalysts can simplify product purification and reduce waste. nih.govmdpi.com Various nanocatalysts have been developed for the synthesis of pyran derivatives. bcrec.id
Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a key aspect of green chemistry. researchgate.net
One-Pot Reactions: As discussed in section 2.5.1, one-pot or tandem reactions reduce the number of workup and purification steps, thereby minimizing solvent usage and waste generation. mjbas.com
For the synthesis of this compound and its analogues, a sustainable approach would ideally involve a one-pot, multi-component reaction using a recyclable catalyst in an environmentally friendly solvent. While a specific protocol for the target molecule that meets all these criteria is yet to be established, the ongoing research in green synthetic methodologies for pyran derivatives provides a strong foundation for future developments. nih.govmdpi.com
| Green Chemistry Metric/Approach | Description | Relevance to Aminotetrahydropyran Synthesis | Reference |
| Atom Economy | A measure of how many atoms from the reactants are incorporated into the final product. | MCRs for pyran synthesis generally have high atom economy. | nih.govacsgcipr.org |
| E-Factor | The ratio of the mass of waste to the mass of the desired product. | A lower E-factor indicates a greener process. | chemrxiv.org |
| Heterogeneous Catalysis | The use of a catalyst in a different phase from the reactants. | Allows for easy catalyst recovery and reuse in pyran synthesis. | nih.govmdpi.com |
| Green Solvents | The use of environmentally benign solvents like water. | Reduces the environmental impact of the synthesis. | researchgate.net |
| One-Pot Synthesis | Multiple reaction steps are carried out in a single reaction vessel. | Minimizes waste from workup and purification steps. | mjbas.com |
Chemical Reactivity and Transformations of 4 Aminotetrahydro 2h Pyran 3 Ol
Reactions of the Primary Amine Functionality
The primary amino group in 4-aminotetrahydro-2H-pyran-3-ol is a key site for a variety of chemical modifications, including nucleophilic substitutions and derivatizations, as well as transformations into other nitrogen-containing functional groups.
Nucleophilic Substitutions and Derivatization (e.g., Amide Bond Formation)
The nucleophilic character of the primary amine allows it to readily participate in reactions to form a range of derivatives, with amide bond formation being one of the most prevalent transformations. This reactivity is extensively utilized in the synthesis of pharmacologically active molecules.
The formation of amides from this compound is typically achieved by reacting it with a carboxylic acid under the influence of a coupling agent. A variety of modern coupling reagents have been successfully employed to facilitate this transformation, ensuring high yields and minimizing side reactions. Commonly used coupling agents include 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (WSC, EDCI), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) and a non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) in an inert solvent like dimethylformamide (DMF). google.comgoogleapis.comgoogle.com For instance, the hydrochloride salt of this compound has been successfully coupled with various carboxylic acids using HATU and TEA in DMF at room temperature. google.com Similarly, WSC in combination with HOBt and TEA has been used to effect the same transformation. google.com Another coupling reagent mentioned in the literature for this purpose is benzotriazol-1-yl-oxytri(dimethylamino)phosphonium hexafluorophosphate (BOP). google.com
Beyond standard amide coupling, the primary amine of this compound can also act as a nucleophile in substitution reactions with activated heterocyclic systems. For example, it has been shown to react with 2,4-dichloropyrimidine-5-carbonitrile in the presence of DIPEA in tert-butanol (B103910) at elevated temperatures. google.com This reaction demonstrates the amine's ability to displace a leaving group on an electron-deficient aromatic ring, a key step in the synthesis of certain kinase inhibitors. google.com
Table 1: Reagents for Amide Bond Formation with this compound
| Coupling Reagent | Additives/Base | Solvent | Reference |
|---|---|---|---|
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | TEA (Triethylamine) | DMF (Dimethylformamide) | google.com |
| WSC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) | HOBt (1-Hydroxybenzotriazole), TEA (Triethylamine) | DMF (Dimethylformamide) | google.com |
| BOP (Benzotriazol-1-yl-oxytri(dimethylamino)phosphonium hexafluorophosphate) | Not specified | Not specified | google.com |
Transformations to Other Nitrogen-Containing Functional Groups
The primary amine of this compound can serve as a precursor for other nitrogen-containing functional groups. For instance, it can be converted into ureas and carbamates. The synthesis of urea (B33335) derivatives can be achieved through reaction with an appropriate isocyanate or by a two-step process involving reaction with phosgene (B1210022) or a phosgene equivalent followed by another amine. A patent describes the formation of a cyclic oxazolone (B7731731) from this compound, which is a related transformation. google.com The formation of carbamates can be accomplished by reacting the amine with a chloroformate, such as benzyl (B1604629) chloroformate, to install a protecting group. googleapis.com
Reductive amination is another important transformation. While this compound itself is a product of such reactions, its derivatives can undergo further N-alkylation via reductive amination. For example, an amide derivative could be reduced to the corresponding secondary amine. A patent mentions the possibility of reductive amination reactions using reagents like sodium triacetoxyborohydride. google.com
Oxidative and Reductive Manipulations of the Amino Group
The amino group of this compound can theoretically undergo both oxidation and reduction, although specific examples for this compound are not extensively documented in the literature. Generally, primary amines can be oxidized to various functional groups such as hydroxylamines, nitroso, or nitro compounds, depending on the oxidant used. However, these reactions can be challenging to control and may require protection of the hydroxyl group.
Conversely, the amino group can be modified and then subjected to reduction. For example, if the amine is first converted to an amide or a sulfonamide, the carbonyl or sulfonyl group can be reduced to yield a secondary amine. A patent mentions the possibility of reducing amide derivatives to access the corresponding amines. Another potential transformation is the conversion of the amine to an azide (B81097), which can then be reduced back to the amine or used in other reactions like cycloadditions. The reduction of hydrazino derivatives is another synthetic route to amines that has been mentioned in related contexts.
Reactions of the Hydroxyl Functionality
The secondary hydroxyl group on the tetrahydropyran (B127337) ring provides another site for chemical modification, including oxidation to a carbonyl group and formation of ethers and esters.
Oxidation Reactions to Carbonyl Compounds
The secondary alcohol of this compound can be oxidized to the corresponding ketone, 4-aminotetrahydro-2H-pyran-3-one. This transformation is a key step in the synthesis of various derivatives where a carbonyl functionality is desired. While specific examples of this oxidation on the title compound are not detailed in the reviewed literature, standard modern oxidation methods are applicable.
To achieve this transformation while preserving the amino group, which can be sensitive to some oxidizing agents, mild and selective methods are preferred. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), or the Dess-Martin periodinane (DMP) oxidation are suitable choices. These methods operate under mild, non-acidic conditions, which would be compatible with the amino group, although protection of the amine as a carbamate (B1207046) might be employed to prevent any potential side reactions. The Parikh-Doering oxidation, using a sulfur trioxide pyridine (B92270) complex, is another mild alternative.
Etherification, Esterification, and Mitsunobu Reactions
The hydroxyl group of this compound can be converted into ether and ester functionalities. Etherification can be achieved through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then displaces a halide from an alkyl halide. To avoid N-alkylation of the primary amine, it would typically need to be protected prior to this reaction.
Esterification of the secondary alcohol can be accomplished through reaction with a carboxylic acid or its activated derivative (e.g., an acyl chloride or anhydride). Acid-catalyzed Fischer esterification is a possibility, though the acidic conditions might protonate the amine, and protection would likely be necessary for a clean reaction.
The Mitsunobu reaction is a particularly useful method for the esterification of this alcohol, as it proceeds under mild, neutral conditions and typically results in the inversion of stereochemistry at the alcohol center. Several patents in the field of medicinal chemistry mention the use of Mitsunobu reactions in the context of synthesizing derivatives from related amino alcohols. google.com This reaction involves treating the alcohol and a carboxylic acid with a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The hydroxyl group can also be protected, for instance as a tetrahydropyranyl (THP) ether, to allow for selective reactions at the amine functionality. google.comgoogleapis.com
Table 2: Potential Reactions of the Hydroxyl Group
| Reaction Type | Typical Reagents | Potential Product | Considerations |
|---|---|---|---|
| Oxidation | Dess-Martin periodinane (DMP), Swern Oxidation reagents | 4-Aminotetrahydro-2H-pyran-3-one | Amine protection may be required. |
| Etherification (Williamson) | 1. NaH; 2. R-X (Alkyl halide) | 4-Amino-3-alkoxytetrahydro-2H-pyran | Amine protection is necessary. |
| Esterification (Fischer) | R-COOH, Acid catalyst (e.g., H₂SO₄) | 4-Aminotetrahydro-2H-pyran-3-yl ester | Amine protection is likely required. |
| Esterification (Mitsunobu) | R-COOH, PPh₃, DEAD/DIAD | 4-Aminotetrahydro-2H-pyran-3-yl ester | Proceeds with inversion of stereochemistry. |
Dehydration and Elimination Reactions
The dehydration of alcohols is a fundamental organic transformation that leads to the formation of alkenes. In the case of this compound, which is a secondary alcohol, this reaction would theoretically yield a dihydro-2H-pyran derivative. The reaction is typically catalyzed by strong acids, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), or by passing the alcohol vapor over a heated solid catalyst like aluminum oxide (Al₂O₃). tcichemicals.comlibretexts.org
The mechanism of acid-catalyzed dehydration for a secondary alcohol generally proceeds through an E1 (elimination, unimolecular) pathway. masterorganicchemistry.com The process involves three key steps:
Protonation of the Hydroxyl Group: The alcohol's oxygen atom is protonated by the acid catalyst to form an alkyloxonium ion, which is an excellent leaving group (water).
Formation of a Carbocation: The departure of a water molecule results in the formation of a secondary carbocation at the C-3 position of the tetrahydropyran ring.
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon (C-2 or C-4), leading to the formation of a double bond.
Given the structure of this compound, two potential alkene products could be formed, depending on which proton is removed:
3,4-Dihydro-2H-pyran derivative: Formed by removing a proton from C-4.
2,3-Dihydro-2H-pyran derivative: Formed by removing a proton from C-2.
However, the presence of the amino group at C-4 significantly complicates this reaction. Under the strong acidic conditions required for dehydration, the amino group will also be protonated to form an ammonium (B1175870) salt (-NH₃⁺). This protonation has two major consequences:
It introduces a strong electron-withdrawing group adjacent to one of the potential deprotonation sites (C-4), which would destabilize the forming double bond, making the Zaitsev-type elimination less favorable.
Alternative, non-acidic methods for dehydration, such as treatment with phosphorus oxychloride (POCl₃) in pyridine, could also be employed. This method is effective for secondary alcohols and proceeds via an E2 mechanism, avoiding a discrete carbocation intermediate. tcichemicals.com Even so, the reactivity of the amino group with POCl₃ would need to be considered, likely requiring its protection prior to the elimination step.
Selective Functionalization and Chemoselectivity Principles
The primary challenge in the chemistry of this compound is achieving selective functionalization of either the hydroxyl or the amino group. Due to their respective nucleophilic and basic properties, many reagents can react with both sites. Therefore, a protection-deprotection strategy is essential for achieving chemoselectivity. tcichemicals.comorganic-chemistry.org
A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inert to specific reaction conditions. wikipedia.org After the desired transformation on another part of the molecule is complete, the protecting group is removed. The choice of protecting group is critical and depends on its stability to the subsequent reaction conditions and the mildness of the conditions required for its removal. organic-chemistry.org
Selective N-Functionalization (O-Protection): To modify the amino group (e.g., via acylation, alkylation, or sulfonylation) while leaving the hydroxyl group untouched, the alcohol must first be protected. Common protecting groups for hydroxyl functions include:
| Protecting Group | Abbreviation | Protection Reagent Example | Deprotection Conditions |
| tert-Butyldimethylsilyl ether | TBDMS or TBS | tert-Butyldimethylsilyl chloride (TBDMSCl) | Fluoride (B91410) ion (e.g., TBAF), or acid (e.g., HF, AcOH) wikipedia.orgyoutube.com |
| Tetrahydropyranyl ether | THP | Dihydropyran (DHP), acid catalyst | Acidic hydrolysis (e.g., aq. HCl) libretexts.org |
| Benzyl ether | Bn | Benzyl bromide (BnBr), base | Hydrogenolysis (H₂, Pd/C) libretexts.org |
| Methoxymethyl ether | MOM | Methoxymethyl chloride (MOMCl) | Acidic hydrolysis tcichemicals.com |
Once the hydroxyl group is masked, the primary amine is free to react. For instance, N-acylation can be achieved using acyl chlorides or anhydrides, and N-alkylation can be performed with alkyl halides.
Selective O-Functionalization (N-Protection): Conversely, to functionalize the hydroxyl group (e.g., via O-alkylation, esterification), the more nucleophilic amino group must be protected. Carbamates are the most common protecting groups for amines because they are relatively easy to introduce and remove, and they effectively deactivate the amine's nucleophilicity. organic-chemistry.org
| Protecting Group | Abbreviation | Protection Reagent Example | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA, HCl) tcichemicals.com |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (CbzCl) | Hydrogenolysis (H₂, Pd/C) tcichemicals.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) tcichemicals.com |
| Acetyl | Ac | Acetic anhydride or Acetyl chloride | Strong acid or base (often difficult on simple amines) wikipedia.org |
With the amine protected, for example as a Boc-carbamate, the secondary alcohol can undergo reactions such as esterification with an acyl chloride or oxidation to the corresponding ketone, 3-oxo-4-(Boc-amino)tetrahydropyran. The choice of an orthogonal protecting group strategy, where one group can be removed without affecting the other, allows for the sequential functionalization of both the amine and the alcohol. organic-chemistry.org For example, using a Boc group for the amine and a Bn group for the alcohol would allow for selective deprotection of the alcohol via hydrogenolysis, leaving the Boc group intact.
Ring Transformations (e.g., Ring-Opening, Ring-Expansion, Rearrangements)
The 1,2-amino alcohol arrangement in this compound makes it a potential substrate for specific rearrangement reactions, which could lead to valuable ring-transformed products. wiley-vch.demvpsvktcollege.ac.in
Tiffeneau–Demjanov Rearrangement: This reaction is a classic method for the ring expansion or contraction of cyclic 1,2-amino alcohols. libretexts.org The key step involves the treatment of the amino alcohol with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a mineral acid. The reaction proceeds via the following steps:
Diazotization: The primary amino group reacts with nitrous acid to form a diazonium salt. This is an excellent leaving group (N₂ gas).
Rearrangement: The departure of dinitrogen gas is accompanied by the migration of one of the adjacent carbon-carbon bonds to the carbon atom that bore the amino group. This is a 1,2-alkyl shift.
Product Formation: A carbocation is formed, which is then captured by water to yield the final product.
For this compound, two competing rearrangement pathways are possible:
Ring Contraction: Migration of the C3-C4 bond would lead to the formation of a five-membered pyrrolidine (B122466) ring bearing a formyl group (an aldehyde).
Rearrangement to a Ketone: Migration of the hydrogen atom from C-3 would lead to the formation of a ketone at C-4, yielding 4-hydroxytetrahydro-2H-pyran-3-one.
The preferred pathway often depends on the migratory aptitude of the groups and the stability of the resulting carbocation intermediates.
Other Potential Rearrangements: While less direct, other rearrangement reactions could be envisaged following initial modification of the starting material. For instance, if the amino alcohol were converted to an epoxy alcohol, it could potentially undergo a Payne rearrangement , which involves the interconversion of 2,3- and 1,2-epoxy alcohols under basic conditions. libretexts.org However, there are no specific literature examples of these transformations being applied to this compound. Ring-opening reactions of the tetrahydropyran ether linkage typically require harsh conditions (e.g., strong Lewis or protic acids) which would also affect the amino and hydroxyl groups, making selective ring-opening a significant synthetic challenge without prior protection.
Conformational Analysis of 4 Aminotetrahydro 2h Pyran 3 Ol Systems
Theoretical Frameworks for Conformational Exploration
To accurately map the conformational landscape of molecules like 4-aminotetrahydro-2H-pyran-3-ol, computational chemistry provides indispensable tools. These methods can be broadly categorized into quantum mechanics and molecular mechanics.
Quantum chemical methods calculate the electronic structure of a molecule to determine its energy and properties. wustl.edu These ab initio techniques are fundamental for obtaining highly accurate conformational energies.
Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic energy based on the electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for exploring the potential energy surfaces of medium-sized molecules. Functionals like B3LYP are commonly employed for such analyses. semanticscholar.org
Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that incorporates electron correlation more explicitly than DFT. It generally provides higher accuracy, particularly for systems where weak interactions are significant, though at a greater computational expense. researchgate.net
Coupled Cluster (CC) Theory: Regarded as the "gold standard" in quantum chemistry, coupled-cluster methods offer the highest accuracy for single-reference systems. Due to their high computational cost, they are often used to benchmark results from less expensive methods like DFT and MP2 for smaller model systems. researchgate.net
These methods are crucial for identifying stable conformers, calculating relative energies, and determining the energy barriers for interconversion between different conformations. researchgate.net
Molecular mechanics (MM) methods offer a computationally efficient alternative to quantum mechanics by treating molecules as a collection of atoms interacting via a classical potential energy function, known as a force field. wustl.edu This approach ignores electronic motions and calculates the steric energy of a conformation based on parameters derived from experimental data or high-level quantum calculations. wustl.eduwikipedia.org
A force field is defined by its functional form and a set of parameters that describe interactions like bond stretching, angle bending, torsional rotations, and non-bonded van der Waals and electrostatic interactions. wikipedia.org Common force fields include AMBER, CHARMM, and OPLS. The accuracy of MM calculations is critically dependent on the quality of the force field parametrization for the specific chemical space. rsc.orgarxiv.org For novel or complex molecules, specific parameters may need to be developed to accurately model their behavior. rsc.orgnih.gov
Table 1: Comparison of Theoretical Methods for Conformational Analysis
| Method | Principles | Typical Application | Advantages | Limitations |
|---|---|---|---|---|
| DFT | Solves the Schrödinger equation using electron density. | Geometry optimization, relative energy calculations of conformers. | Good balance of accuracy and computational cost. | Accuracy depends on the chosen functional. |
| MP2 | Adds electron correlation to the Hartree-Fock method via perturbation theory. | High-accuracy energy calculations, studying systems with weak interactions. | More accurate than DFT for many systems. | Computationally more demanding than DFT. |
| Coupled Cluster | High-level ab initio method including extensive electron correlation. | Benchmarking results for smaller molecules. | Very high accuracy ("gold standard"). | Extremely high computational cost. |
| Molecular Mechanics | Uses classical physics and a parameterized force field to calculate potential energy. | Conformational searching of large molecules, molecular dynamics simulations. | Very fast, allows for extensive sampling of conformational space. | Accuracy is entirely dependent on the force field parameters; cannot model electronic properties. wustl.eduwikipedia.org |
Preferred Ring Conformations (Chair, Boat, Twisted Boat forms of Tetrahydropyrans)
The tetrahydropyran (B127337) (THP) ring, like cyclohexane (B81311), is not planar and adopts several puckered conformations to relieve ring strain. The most stable and prevalent of these is the chair conformation . nih.gov
Chair Conformation: This form minimizes both angle strain and torsional strain, with all bond angles close to the ideal tetrahedral 109.5° and all C-C bonds staggered. Substituents on a chair conformer can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
Boat Conformation: The boat form is significantly less stable than the chair due to torsional strain from eclipsed bonds and steric repulsion (a "bowsprit-flagpole" interaction) between atoms at the 1 and 4 positions.
Twist-Boat (or Skew-Boat) Conformation: This conformation is a lower-energy intermediate between two boat forms. It alleviates some of the torsional and steric strain of the pure boat form, making it more stable than the boat but still considerably less stable than the chair.
Pseudorotation Pathways and Ring Inversion Barriers
The various conformations of the tetrahydropyran ring are not static but interconvert at room temperature. The primary process for interconversion between the two non-identical chair forms of a substituted THP is ring inversion .
Ring inversion proceeds through a series of higher-energy intermediates, including the half-chair, twist-boat, and boat conformations. rsc.org The entire pathway can be visualized on a potential energy surface. The transition from a chair to a twist-boat is a key step. The process by which the twist-boat and boat forms interconvert without passing through a higher-energy planar state is known as pseudorotation . rsc.org
The energy barrier to ring inversion in the parent tetrahydropyran is approximately 10-11 kcal/mol. This barrier can be influenced by the nature and position of substituents on the ring. The specific barriers for this compound would depend on the stereochemistry and the interactions of the substituents with the ring during the inversion process.
Intramolecular Interactions Governing Conformation (e.g., Hydrogen Bonding, Steric Effects, Anomeric Effects)
The relative stability of different conformers of this compound is governed by a delicate balance of several intramolecular interactions.
Steric Effects: As mentioned, substituents generally favor the equatorial position to minimize steric clashes with axial hydrogens on the same side of the ring (1,3-diaxial interactions). researchgate.netnih.gov The relative size of the amino and hydroxyl groups will influence this preference.
Intramolecular Hydrogen Bonding: The presence of both a hydrogen bond donor (-OH group) and a hydrogen bond acceptor (-NH2 group) allows for the formation of an intramolecular hydrogen bond (IMHB). nih.gov This interaction is highly dependent on the distance and angle between the two groups. In certain conformations, particularly those that bring the amino and hydroxyl groups into proximity (e.g., a diaxial or an axial-equatorial arrangement in cis isomers), a stabilizing IMHB can form. psu.edunih.gov The formation of a five or six-membered ring via the hydrogen bond is particularly favorable. bohrium.com This stabilization can sometimes override steric preferences, favoring a conformation that would otherwise be considered less stable. psu.edu
Influence of Stereochemistry and Substituent Effects on Conformational Landscapes
Stereochemistry plays a definitive role in the conformational analysis of this compound. windows.net The molecule exists as different diastereomers (cis and trans), which have distinct conformational preferences.
(3,4-trans)-isomers (e.g., (3S,4R) and (3R,4S)): In the trans configuration, the substituents are on opposite sides of the ring. The most stable chair conformer will be the one that allows both substituents to occupy equatorial positions (diequatorial). This arrangement minimizes steric hindrance and is generally the heavily favored conformation. An alternative diaxial conformation would be highly destabilized by 1,3-diaxial interactions, although it could potentially be stabilized by an intramolecular hydrogen bond.
(3,4-cis)-isomers (e.g., (3S,4S) and (3R,4R)): In the cis configuration, the substituents are on the same side of the ring. In any chair conformation, one substituent must be axial and the other equatorial. This leads to two possible chair conformers (axial-equatorial and equatorial-axial) that are in equilibrium. The position of this equilibrium will depend on the balance between the steric demand of each group in the axial position and the potential for a stabilizing intramolecular hydrogen bond. For instance, a conformation with an axial hydroxyl group and an equatorial amino group might be stabilized by an O-H···N hydrogen bond.
Table 2: Predicted Conformational Preferences for this compound Diastereomers
| Diastereomer | Substituent Relationship | Most Stable Chair Conformer | Key Stabilizing/Destabilizing Factors |
|---|---|---|---|
| trans-(3S,4R) | Diequatorial (e,e) | Strong preference for placing both groups equatorially to minimize steric strain. | |
| cis-(3S,4S) | Axial-Equatorial (a,e) or (e,a) | Equilibrium between two chair forms. The preferred conformer depends on the balance between steric hindrance of the axial group and potential stabilization from intramolecular hydrogen bonding. |
Spectroscopic Techniques for Conformational Characterization
The conformational preferences of this compound and related systems are primarily investigated using a combination of spectroscopic techniques and theoretical calculations. Nuclear Magnetic Resonance (NMR) spectroscopy and rotational spectroscopy are powerful experimental tools that provide detailed insights into the geometry and relative energies of different conformers.
NMR Conformational Studies
NMR spectroscopy is a cornerstone technique for elucidating the conformational equilibrium of molecules in solution. The key parameters derived from NMR spectra for conformational analysis are the vicinal proton-proton coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE).
The Karplus Relationship and Dihedral Angles: The magnitude of the ³JHH coupling constant is related to the dihedral angle between the coupled protons, as described by the Karplus equation. This relationship is invaluable for determining the relative orientation of substituents on the tetrahydropyran ring. For instance, a large coupling constant (typically 8-13 Hz) is indicative of an anti-periplanar arrangement (180° dihedral angle), which is characteristic of trans-diaxial protons in a chair conformation. Conversely, smaller coupling constants (typically 1-5 Hz) suggest a syn-clinal or gauche arrangement (around 60°), as seen between axial-equatorial or equatorial-equatorial protons.
In the context of this compound, the analysis of the coupling constants of the protons at C3 and C4 provides direct information about the preferred orientation of the amino and hydroxyl groups. For a trans-diaxial arrangement of the amino and hydroxyl groups, the corresponding protons would exhibit a large coupling constant.
Intramolecular Hydrogen Bonding: The presence of both a hydroxyl group (a hydrogen bond donor) and an amino group (a hydrogen bond donor and acceptor), along with the ring oxygen, allows for the possibility of intramolecular hydrogen bonding. Such interactions can significantly influence the conformational equilibrium by stabilizing specific conformers. For example, a hydrogen bond between an axial hydroxyl group and the ring oxygen has been observed in related molecules like 3-hydroxytetrahydropyran. researchgate.net The formation of an intramolecular hydrogen bond between the amino and hydroxyl groups would also be a critical factor in determining the most stable conformation. The presence of such bonds can be inferred from the chemical shifts of the NH and OH protons in different solvents and at varying temperatures.
Theoretical Calculations in Conjunction with NMR: Due to the complexity of the conformational landscape, experimental NMR data is often complemented by theoretical calculations. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the geometries and relative energies of the different possible conformers (e.g., chair with axial/equatorial substituents, boat, and twist-boat). The calculated NMR parameters, such as chemical shifts and coupling constants, for each conformer can then be compared with the experimental data to determine the conformational populations.
A theoretical study on the closely related 3-hydroxytetrahydropyran provides a framework for understanding the conformational behavior of this compound. In nonpolar solvents, the axial conformation of 3-hydroxytetrahydropyran is favored due to a stabilizing intramolecular hydrogen bond between the axial hydroxyl group and the ring oxygen. researchgate.net However, in polar solvents, the equatorial conformation becomes more populated as intermolecular hydrogen bonding with the solvent competes with the intramolecular interaction. researchgate.net The introduction of an amino group at the 4-position would further influence this equilibrium through its own steric and electronic contributions, as well as its potential to form or disrupt intramolecular hydrogen bonds.
Below is a hypothetical data table illustrating the kind of information that would be sought in a detailed conformational analysis of a specific diastereomer of this compound, based on the principles discussed.
| Conformer (Chair Form) | Relative Energy (kcal/mol) (Calculated) | Key Predicted ³J(H3,H4) (Hz) | Predicted Intramolecular H-Bond |
| 3-OH (ax), 4-NH₂ (ax) | ~10-12 | O-H···N or N-H···O | |
| 3-OH (eq), 4-NH₂ (eq) | ~2-4 | Unlikely | |
| 3-OH (ax), 4-NH₂ (eq) | ~3-5 | O-H···O (ring) | |
| 3-OH (eq), 4-NH₂ (ax) | ~3-5 | N-H···O (ring) |
This table is illustrative and the actual values would depend on the specific stereoisomer and the computational methods used.
Rotational Spectroscopy
Rotational spectroscopy, typically performed on molecules in the gas phase, provides highly precise information about the moments of inertia of a molecule. From these, the exact three-dimensional structure of a specific conformer can be determined. By analyzing the rotational spectra, it is possible to identify the presence of different conformers and to determine their relative abundances.
For a molecule like this compound, each conformer (e.g., chair with different substituent orientations, boat forms) would have a unique set of rotational constants (A, B, and C). The experimental spectrum would be a composite of the spectra of all populated conformers. By fitting the experimental spectrum to the predicted spectra for different conformers obtained from theoretical calculations, a definitive identification of the conformers present in the gas phase and their relative energies can be achieved.
Computational Chemistry Studies on 4 Aminotetrahydro 2h Pyran 3 Ol
Prediction of Molecular Geometries, Energetics, and Spectroscopic Properties
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the three-dimensional arrangement of atoms in 4-aminotetrahydro-2H-pyran-3-ol. These calculations can determine various conformational isomers, their relative stabilities, and the associated geometric parameters such as bond lengths and angles. For instance, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set can yield optimized molecular geometries that correlate well with experimental data, such as that from X-ray crystallography. bookpi.org
The energetic properties of the molecule, including its total energy and the energies of its different conformers, can also be computed. This information is crucial for understanding the molecule's stability and the likelihood of adopting specific conformations.
Furthermore, computational chemistry allows for the prediction of various spectroscopic properties. Theoretical calculations can simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra. bookpi.org For example, the gauge-including atomic orbital (GIAO) method is commonly used to predict the chemical shifts in NMR spectra. bookpi.org These predicted spectra can be compared with experimental data to confirm the molecular structure and assign spectral features.
Table 1: Predicted Spectroscopic Data for a Pyran Derivative
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR Chemical Shift (ppm) | Varies by proton | Agreement with experimental data |
| ¹³C NMR Chemical Shift (ppm) | Varies by carbon | Agreement with experimental data |
Note: Specific values are highly dependent on the exact computational method and basis set used, as well as the specific isomeric form of the compound being studied.
Electronic Structure Investigations and Orbital Analysis
Understanding the electronic structure of this compound is key to predicting its reactivity and intermolecular interactions. Computational analyses, such as the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provide valuable insights. bohrium.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. bohrium.com
Molecular Electrostatic Potential (MEP) maps are another powerful tool derived from electronic structure calculations. mdpi.com These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with other chemical species. mdpi.comnih.gov
Orbital analyses, such as Natural Bond Orbital (NBO) analysis, can be employed to investigate charge transfer and delocalization within the molecule. This provides a quantitative description of bonding and antibonding interactions.
Table 2: Calculated Electronic Properties for a Pyran Derivative
| Property | Calculated Value |
|---|---|
| HOMO Energy | Typically in the range of -6 to -7 eV |
| LUMO Energy | Typically in the range of 1 to 2 eV |
| HOMO-LUMO Gap | Typically in the range of 7 to 9 eV |
Note: These are representative values and the actual calculated values will vary based on the computational level of theory.
Reaction Mechanism Elucidation and Transition State Characterization
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound and its derivatives. By modeling the potential energy surface of a reaction, chemists can identify the most likely reaction pathways. nih.gov
A key aspect of this is the characterization of transition states, which are the high-energy structures that connect reactants and products. Computational methods can determine the geometry and energy of these transition states, providing critical information about the reaction's activation energy and rate. For example, in multi-component reactions used to synthesize pyran derivatives, computational studies can help to understand the sequence of events, such as Michael additions followed by cyclization. researchgate.net
Molecular Recognition Studies through Computational Approaches
The ability of this compound to interact with biological targets is fundamental to its potential applications. Computational molecular recognition studies, often employing molecular docking, are used to investigate how this molecule binds to proteins or other macromolecules. nih.gov
These studies focus on identifying the key binding motifs and intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.govnih.govrsc.org By analyzing the binding pose and calculating the binding affinity, researchers can predict the strength and specificity of the interaction. For instance, the hydroxyl and amino groups on the tetrahydropyran (B127337) ring are likely to be important hydrogen bond donors and acceptors. nih.gov
In Silico Design of Novel Tetrahydropyran Scaffolds and Derivatives
The insights gained from computational studies can be used to design novel molecules with improved properties. This process, known as in silico design, allows for the virtual screening of a large number of potential derivatives before they are synthesized in the lab. mdpi.comnih.govnih.gov
Starting with the this compound scaffold, various substituents can be computationally added or modified. The properties of these new virtual compounds, such as their predicted biological activity or physicochemical properties, can then be evaluated. This rational design approach can significantly accelerate the discovery of new lead compounds in drug development.
Development and Validation of Computational Models for Structure-Reactivity Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties. researchgate.net For tetrahydropyran derivatives, QSAR models can be developed to predict their activity as, for example, enzyme inhibitors or receptor ligands. nih.govnih.govacs.org
These models are built by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, such as multiple linear regression or machine learning algorithms, to find a mathematical relationship between the descriptors and the observed activity. researchgate.net The predictive power of the resulting model is then validated using an external test set of compounds. Robust QSAR models can be invaluable for prioritizing the synthesis of new derivatives and for understanding the key structural features that govern their activity. nih.gov
Applications of 4 Aminotetrahydro 2h Pyran 3 Ol As a Versatile Synthetic Building Block and Heterocyclic Scaffold
Utility in the Construction of Complex Organic Molecules
The 4-aminotetrahydro-2H-pyran-3-ol scaffold is a valuable starting point for the synthesis of more elaborate molecules due to its inherent functional group handles. The primary amine can readily undergo a wide range of transformations, including acylation, alkylation, arylation, and reductive amination, to introduce diverse substituents. Similarly, the secondary alcohol can be oxidized, etherified, or esterified. This dual functionality allows for sequential or orthogonal chemical modifications, enabling the construction of intricate molecular frameworks.
The tetrahydropyran (B127337) ring itself is a common structural motif in numerous natural products. mdpi.com Its use as a building block allows chemists to incorporate this feature into synthetic targets. Methodologies such as the Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, are fundamental to the synthesis of the tetrahydropyran core. organic-chemistry.org By starting with a pre-formed and functionalized synthon like this compound, synthetic routes can be significantly shortened and made more efficient. For instance, this building block can be integrated into larger structures, serving as a key intermediate in the total synthesis of complex natural products or their analogues.
Role as a Chiral Building Block in Enantioselective Synthesis
Chirality is a critical aspect of modern drug design, as different enantiomers of a molecule can have vastly different biological activities. This compound, which can exist as distinct stereoisomers (e.g., (3R,4S) or (3S,4R)), is an excellent chiral building block for enantioselective synthesis. achemblock.com The use of an enantiomerically pure starting material from the "chiral pool" ensures that the desired stereochemistry is transferred to the final product, avoiding the need for costly and often inefficient chiral resolution steps later in the synthetic sequence.
The asymmetric synthesis of pyran derivatives is an area of intense research. nsf.govresearchgate.net Organocatalytic methods, for example, have been developed for the enantioselective synthesis of functionalized 4H-pyrans and 3,4-dihydropyrans. nsf.govnih.gov In a similar vein, the enzymatic reduction of precursor ketones is a powerful method for producing chiral hydroxy-tetrahydropyrans with very high enantiomeric excess. researchgate.net The (R)-α-hydroxyketal, (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol, for example, is a key chiral precursor for a chemokine receptor inhibitor, synthesized with >99% enantiomeric excess using a ketoreductase enzyme. researchgate.net This highlights the value of chiral pyran-3-ol derivatives as intermediates for pharmaceutically important molecules. By analogy, enantiomerically pure this compound serves as a foundation for constructing stereochemically defined active pharmaceutical ingredients.
| Chiral Building Block | Synthetic Application | Key Transformation |
| (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol | Precursor for a chemokine receptor inhibitor researchgate.net | Asymmetric enzymatic ketone reduction researchgate.net |
| Cinchona Alkaloid Thioureas | Catalyst for enantioselective synthesis of spiro[4H-pyran-3,3'-oxindole] derivatives nsf.gov | Organocatalyzed domino Knoevenagel/Michael/cyclization reaction nsf.gov |
| Chiral Diamine | Catalyst for asymmetric Michael reaction to form 3,4-dihydropyran derivatives nih.gov | Organocatalytic Michael addition nih.gov |
| (3R,4S)-3-Aminotetrahydro-2H-pyran-4-ol | Versatile scaffold for stereochemically defined molecules achemblock.com | Use as a chiral pool starting material |
Incorporation into Diverse Chemical Libraries for Structure-Based Research
Diversity-oriented synthesis (DOS) is a strategy used to create collections of structurally diverse small molecules, known as chemical libraries, for high-throughput screening in drug discovery. The this compound scaffold is an ideal core structure for such libraries. Its two distinct functional groups provide anchor points for combinatorial chemistry, where different chemical moieties can be systematically attached to generate a large number of unique compounds from a single template.
The synthesis of libraries based on the tetrahydropyran ring has been successfully demonstrated. For example, a library of 18 substituted tetrahydropyrones was created using a combination of oxidative C-H bond activation and click chemistry. mdpi.com This approach allowed for the rapid assembly of a diverse set of molecules. Similarly, libraries of pyran-based compounds have been synthesized and evaluated as inhibitors of specific biological targets, such as the ALK5 receptor. nih.gov By incorporating this compound into a DOS workflow, researchers can generate libraries of compounds with high three-dimensional complexity. These libraries can then be screened against proteins or other biological targets to identify novel hits for therapeutic development. The rigid pyran scaffold helps to pre-organize the appended substituents in defined spatial orientations, which can lead to higher binding affinities.
Design and Synthesis of Pyran-Based Molecular Templates for Chemical Exploration
A molecular template, or scaffold, forms the core structure of a series of related compounds. The tetrahydropyran ring is an excellent template for chemical exploration due to its prevalence in biologically active molecules and its desirable drug-like properties. It is considered a bioisostere of other cyclic systems, such as cyclohexane (B81311) or piperidine, but the oxygen atom can act as a hydrogen bond acceptor and improves properties like aqueous solubility.
The synthesis of pyran-based templates is a focus of synthetic chemistry. mdpi.com Multi-component reactions, where three or more reactants combine in a single step to form a complex product, are particularly efficient for generating 2-amino-4H-pyran derivatives. nih.gov These reactions often use simple starting materials and can be catalyzed by environmentally benign catalysts, such as sodium alginate in water. nih.gov this compound, as a pre-formed template, provides a robust and reliable foundation for further chemical elaboration. Its defined stereochemistry and functional group placement allow chemists to explore the chemical space around the pyran core in a controlled and systematic manner, which is crucial for establishing structure-activity relationships (SAR).
Precursor to Polysubstituted Tetrahydropyran Analogues with Specific Chemical Properties
The true utility of this compound lies in its role as a precursor to novel, polysubstituted tetrahydropyran analogues. By strategically modifying the amino and hydroxyl groups, chemists can fine-tune the physicochemical and pharmacological properties of the resulting molecules. This is a cornerstone of medicinal chemistry, where SAR studies guide the optimization of lead compounds.
For example, in the development of potential antidepressant agents, SAR studies were conducted on a series of disubstituted tetrahydropyran derivatives. nih.gov By altering aromatic substituents and introducing heterocyclic moieties onto a complex pyran template, researchers were able to identify compounds with triple reuptake inhibitory activity. nih.gov Another study focused on synthesizing pyrazole (B372694) derivatives attached to a tetrahydropyran ring, leading to the discovery of potent inhibitors of the ALK5 receptor for cancer therapy. nih.gov These examples demonstrate that the tetrahydropyran core can serve as an effective anchor for pharmacologically active groups. Starting from this compound, the amine can be converted into an amide or sulfonamide, while the alcohol can be transformed into an ether or ester, each new analogue possessing potentially unique biological properties ready for evaluation.
| Core Scaffold | Modification | Resulting Compound Class | Targeted Property/Application |
| Tetrahydropyran | Attachment of a pyrazole moiety via synthetic elaboration nih.gov | 4-(Pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives | ALK5 receptor inhibitors for oncology nih.gov |
| 6-Benzhydryltetrahydro-2H-pyran-3-amine | Alteration of N-alkyl-phenyl substitutions nih.gov | Disubstituted pyran derivatives | Triple uptake inhibitors for depression nih.gov |
| Tetrahydropyrone | Click chemistry addition of triazoles and other heterocycles mdpi.com | (2RS,6RS)-2-(4-methoxyphenyl)-6-(substituted ethyl)dihydro-2H-pyran-4(3H)ones | Diverse chemical library for screening mdpi.com |
| This compound | Acylation of amine, etherification of alcohol | Polysubstituted tetrahydropyran analogues | Tunable physicochemical and biological properties |
Q & A
Q. What are the optimal synthetic routes for preparing 4-aminotetrahydro-2H-pyran-3-ol, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclization of aldehydes with amines under catalytic conditions. For example, reacting a suitable aldehyde with an amine in ethanol or methanol at moderate temperatures (40–60°C) can yield the pyran ring . Alternative methods include using carbonyl compounds with acetyl chloride in acetonitrile, which may require purification via silica gel chromatography . Key factors affecting yield include solvent choice (polar aprotic solvents enhance cyclization) and catalyst selection (e.g., Lewis acids for regioselectivity). Purity is often verified via NMR and IR spectroscopy .
Q. How can researchers characterize the stereochemistry of this compound derivatives?
X-ray crystallography is the gold standard for resolving stereochemical configurations, as demonstrated in studies of related pyran derivatives . For routine analysis, -NMR coupling constants and 2D NMR (e.g., NOESY) can distinguish axial/equatorial substituents. Computational tools like InChI key validation (e.g., InChIKey=GZXXMEFWSWRREY-LOHCEJOHNA-N for the hydrochloride salt) are also critical for confirming stereochemical assignments .
Q. What are the recommended storage conditions to ensure compound stability?
The hydrochloride salt of this compound should be stored in an inert atmosphere (e.g., argon) at room temperature to prevent hydrolysis or oxidation. Long-term stability requires protection from moisture and light, as amino groups and pyran rings are prone to degradation .
Advanced Research Questions
Q. How can catalytic systems be optimized for enantioselective synthesis of this compound?
Organocatalytic domino reactions, such as those using chiral thiourea catalysts, have been effective for asymmetric synthesis of dihydro- and tetrahydropyrans . For this compound, chiral amine catalysts (e.g., Cinchona alkaloids) may induce enantioselectivity during cyclization. Reaction parameters like solvent polarity (e.g., THF vs. DCM) and temperature gradients should be systematically tested to enhance enantiomeric excess (ee) .
Q. What strategies resolve contradictory data in biological activity studies of this compound derivatives?
Contradictions in bioactivity data (e.g., enzyme inhibition vs. activation) often arise from stereochemical or substituent effects. For example, the (3R,4S) configuration may exhibit higher binding affinity to targets than (3S,4R) due to spatial compatibility with active sites . Methodological solutions include:
- Dose-response profiling : Validate activity across multiple concentrations.
- Molecular docking : Compare binding modes of enantiomers using software like AutoDock .
- Metabolic stability assays : Assess whether decomposition products contribute to observed effects .
Q. How can computational tools predict feasible synthetic pathways and reaction mechanisms?
Databases like PISTACHIO, REAXYS, and BKMS_METABOLIC enable retrosynthetic analysis by identifying precursor molecules and reaction templates . For mechanistic studies, DFT calculations (e.g., Gaussian 16) can model transition states during cyclization or oxidation steps. Recent work on pyran derivatives highlights the role of hydrogen bonding in directing regioselectivity during ring formation .
Q. What analytical methods are recommended for detecting trace impurities in synthesized batches?
- HPLC-MS : Quantifies impurities ≥0.1% using reverse-phase C18 columns and acetonitrile/water gradients .
- GC-FID : Detects volatile by-products (e.g., unreacted aldehydes) .
- Elemental Analysis : Validates stoichiometric purity, especially for hydrochloride salts .
Methodological Considerations
Q. How should researchers design experiments to study the compound’s interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., , , ) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
- Mutagenesis Studies : Identify critical residues in enzyme active sites using site-directed mutagenesis .
Q. What protocols mitigate hazards during handling and synthesis?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in fume hoods due to potential release of HCl gas during salt formation .
- Emergency Protocols : Neutralize spills with sodium bicarbonate and dispose of waste per EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
